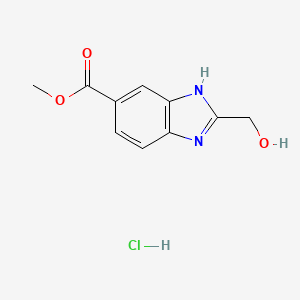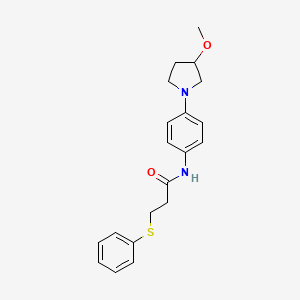
N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-3-(phenylthio)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-3-(phenylthio)propanamide is a novel derivative that can be associated with various pharmacological activities. Although the specific compound is not directly mentioned in the provided papers, similar structures have been synthesized and evaluated for their biological activities, such as antioxidant, anticancer, antibacterial, and antifungal properties . These compounds typically contain a propanamide backbone with various aromatic and heteroaromatic substitutions, which are crucial for their biological activities.
Synthesis Analysis
The synthesis of related compounds often involves the formation of propanamide derivatives with different substituents. For instance, the synthesis of 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives is confirmed by spectroscopic methods like IR, 1H-, 13C-NMR, and mass spectrometry . Similarly, the synthesis of other related compounds involves halogenated hydrocarbon amination reactions and condensation reactions with strong bases . These methods are indicative of the potential synthetic routes that could be employed for the synthesis of this compound.
Molecular Structure Analysis
The molecular structure of related compounds is typically confirmed using spectroscopic techniques and, in some cases, X-ray crystallography . The molecular geometry, including bond lengths and angles, can be compared with calculated structures using density functional theory (DFT) to ensure accuracy . The presence of various substituents like methoxy, phenylthio, and pyrrolidinyl groups can significantly influence the molecular conformation and, consequently, the biological activity.
Chemical Reactions Analysis
The chemical reactivity of similar compounds includes their ability to undergo transformations in different conditions. For example, the transformation of S-[1-(4-methoxyphenyl)pyrrolidin-2-on-3-yl]isothiuronium bromide into a thiazolidinone derivative is catalyzed by bases and involves a ring-opening mechanism . These types of reactions are crucial for understanding the chemical behavior and potential metabolism of the compound in biological systems.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are influenced by their molecular structure. The presence of different functional groups affects properties like solubility, melting point, and stability. For instance, the IR carbonyl band analysis provides insights into the conformations of N-methoxy-N-methyl-2-[(4'-substituted)phenylthio]propanamides, which can affect their physical properties . Additionally, the crystal packing and hydrogen bonding patterns observed in X-ray crystallography studies can give clues about the compound's solid-state properties .
Applications De Recherche Scientifique
Anticancer Activity
A study on novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide demonstrated significant anticancer properties. These derivatives, including a compound structurally related to N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-3-(phenylthio)propanamide, showed potent activity against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines. The antioxidant activity of these compounds was also highlighted, showing potential in combatting oxidative stress within cancerous environments (I. Tumosienė et al., 2020).
Receptor Antagonism
Research on nonpeptide alphavbeta3 antagonists, which are structurally similar to this compound, has shown efficacy in the prevention and treatment of osteoporosis. These compounds demonstrate a potent and selective antagonism of the alpha(v)beta(3) receptor, indicating their potential in regulating bone turnover and treating related diseases (J. Hutchinson et al., 2003).
Propriétés
IUPAC Name |
N-[4-(3-methoxypyrrolidin-1-yl)phenyl]-3-phenylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2S/c1-24-18-11-13-22(15-18)17-9-7-16(8-10-17)21-20(23)12-14-25-19-5-3-2-4-6-19/h2-10,18H,11-15H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWJUZFCAUHAWHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2=CC=C(C=C2)NC(=O)CCSC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 2-amino-6,6-difluorospiro[3.3]heptane-2-carboxylate hcl](/img/structure/B2546498.png)
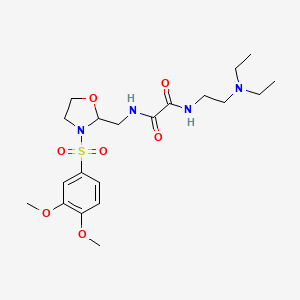
![2-Methyl-4-[4-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]sulfonylphenyl]-1,3-oxazole](/img/structure/B2546501.png)
![2-{[2-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2546503.png)
![2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)-N-(2-(pyridin-4-yl)ethyl)acetamide](/img/structure/B2546504.png)
![2-[(3,3-Difluorocyclobutyl)methoxy]-3-methylpyridine](/img/structure/B2546505.png)
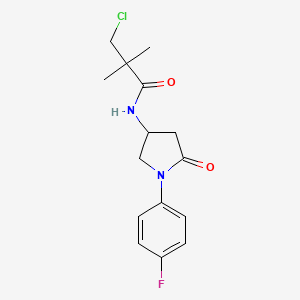
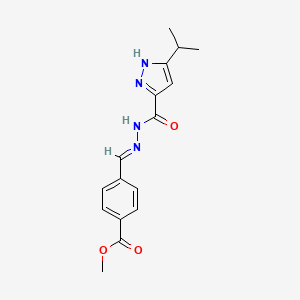
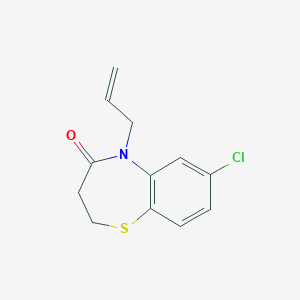
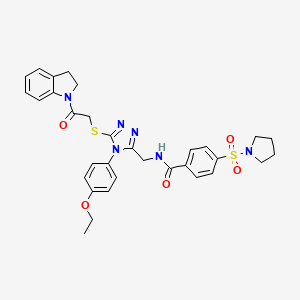
![1-(2,3-dimethylphenyl)-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2546516.png)
